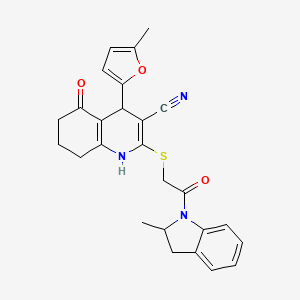

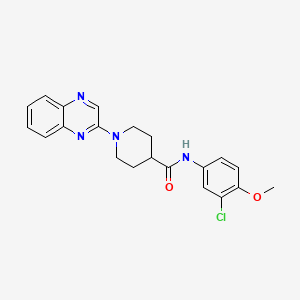

3-Ethyl-5-methyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-5-methyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as EPMC and has been found to have potential applications in the field of medicine.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Pyrrole derivatives have been explored for their potential in synthesizing compounds with antibacterial activity. For example, a study involving the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated one compound showing significant in vitro antibacterial activity (E. Toja et al., 1986).

Chemical Analysis Methods

Another application of pyrrole derivatives is in the development of analytical methods. For instance, a simple method using 2-Methyl3-carbethoxy-4-(3-propionic acid) pyrrole, produced by the condensation of δ-aminolevulinic acid with ethyl acetoacetate, facilitated the quantitative analysis of urinary δ-aminolevulinic acid as an index of lead exposure, showcasing the role of pyrrole derivatives in chemical analysis (K. Tomokuni & M. Ogata, 1972).

Synthesis of Liquid-Crystalline Networks

Pyrrole derivatives also find applications in the synthesis of liquid-crystalline networks. A study described the self-assembly of multifunctional H-bond donor and acceptor molecules through the formation of intermolecular hydrogen bonds involving pyrrole derivatives, leading to the formation of supramolecular liquid-crystalline networks (H. Kihara et al., 1996).

Novel Glycine Site Antagonists

Furthermore, pyrrole derivatives have been investigated for their potential as novel glycine site antagonists, indicating their importance in neurological research. The synthesis and preliminary biological evaluation of novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids for their in vitro affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex highlighted the versatility of pyrrole derivatives in developing new therapeutic agents (C. Balsamini et al., 1998).

Propriétés

IUPAC Name |

3-ethyl-5-methyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-13-11(15)9-7(3)14-10(12(16)17)8(9)5-2/h14H,4-6H2,1-3H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCUCFUZUYORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(NC(=C1CC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)

![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)

![2-[(2-Morpholino-5-nitrophenyl)methylene]-3-quinuclidinone](/img/structure/B2994300.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)

![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)